2-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
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Description
The compound “2-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide” is a complex organic molecule that contains a thiazolo[5,4-b]pyridine core. Thiazolo[5,4-b]pyridine is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings . These types of compounds are often used in the development of pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiazolo[5,4-b]pyridine derivatives are often synthesized through the cyclization of certain precursors with dielectrophilic building blocks . This process can involve various reagents and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolo[5,4-b]pyridine ring system. This system is likely to be planar due to the conjugated pi system and the presence of nitrogen and sulfur heteroatoms .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. The thiazolo[5,4-b]pyridine core could potentially undergo various chemical reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would be influenced by the presence of polar functional groups, and its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the types of intermolecular forces present .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-ethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-4-13(5-2)17(23)21-16-11-14(9-8-12(16)3)18-22-15-7-6-10-20-19(15)24-18/h6-11,13H,4-5H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSODMYXPDXTQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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